molecular formula C6H11NO2 B13613344 Methyl 2-[(prop-2-en-1-yl)amino]acetate

Methyl 2-[(prop-2-en-1-yl)amino]acetate

Cat. No.: B13613344
M. Wt: 129.16 g/mol
InChI Key: NXDPEGBGHJHNSR-UHFFFAOYSA-N
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Description

Methyl 2-[(prop-2-en-1-yl)amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and an allylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(prop-2-en-1-yl)amino]acetate can be synthesized through the enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium, which is environmentally benign and cost-effective .

Industrial Production Methods

The use of water as a solvent in these reactions is advantageous due to its safety and low cost .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(prop-2-en-1-yl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the allylamine group into an imine or an amide.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The allylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Methyl 2-[(prop-2-en-1-yl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(prop-2-en-1-yl)amino]acetate involves its interaction with molecular targets through its functional groups. The allylamine group can form covalent bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(prop-2-yn-1-yl)amino]acetate
  • Methyl 2-[(prop-2-en-1-yl)oxy]aniline
  • Methyl 2-[(prop-2-yn-1-yloxy)phenyl]acetate

Uniqueness

Methyl 2-[(prop-2-en-1-yl)amino]acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form chiral nitrogen-containing fragments enhances its potential in pharmaceutical applications .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl 2-(prop-2-enylamino)acetate

InChI

InChI=1S/C6H11NO2/c1-3-4-7-5-6(8)9-2/h3,7H,1,4-5H2,2H3

InChI Key

NXDPEGBGHJHNSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC=C

Origin of Product

United States

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